3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride
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Overview
Description
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride typically involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions, followed by further functionalization steps . The Fischer indole synthesis is a common method used to construct the indazole ring system .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
- 6-(dimethylamino)methylene-4,5,6,7-tetrahydro-1-methyl-7-oxo-1H-indazole-3-carboxylic acid ethyl ester
Uniqueness
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5;/h6H,2-4H2,1H3,(H,10,11)(H,12,13);1H |
InChI Key |
CQPBNKQEGXNYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(CC2=NN1)C(=O)O.Cl |
Origin of Product |
United States |
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